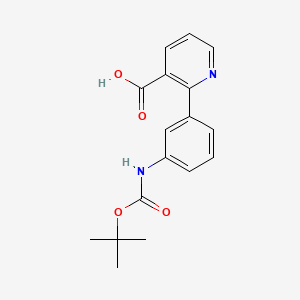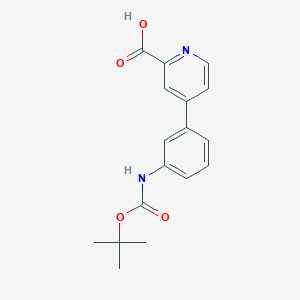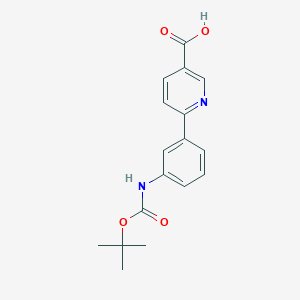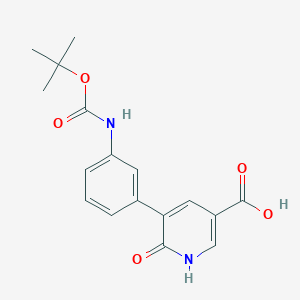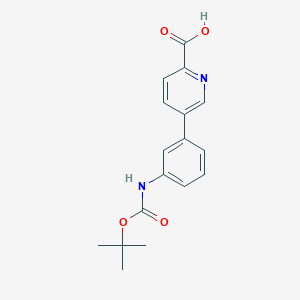
6-(4-BOC-Aminophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-BOC-Aminophenyl)nicotinic acid, 95% (6-BAPNA) is an analog of nicotinic acid (NA) and is a chiral molecule with a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate in the synthesis of various compounds and has been studied for its potential therapeutic properties.
Applications De Recherche Scientifique
6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential therapeutic properties, including its ability to reduce inflammation and its potential to treat certain types of cancer. It has also been studied for its potential to inhibit the growth of certain bacteria, including Streptococcus pneumoniae, Klebsiella pneumoniae, and Escherichia coli. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential to act as an anti-diabetic agent.
Mécanisme D'action
The exact mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that 6-(4-BOC-Aminophenyl)nicotinic acid, 95% acts as an agonist at the nicotinic acid receptor, which is involved in the regulation of inflammation and other physiological processes. Additionally, it is believed that 6-(4-BOC-Aminophenyl)nicotinic acid, 95% may act as an antioxidant, which could explain its potential therapeutic properties.
Biochemical and Physiological Effects
6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to inhibit the growth of certain bacteria, suggesting its potential as an antimicrobial agent. Furthermore, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to reduce blood glucose levels in animal models, suggesting its potential as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is that it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is a chiral molecule, which can complicate the synthesis of certain compounds.
Orientations Futures
The potential therapeutic properties of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% make it an attractive candidate for further research. Future studies should focus on elucidating the exact mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% and further exploring its potential therapeutic properties. Additionally, further research should investigate the potential of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% as an antimicrobial agent and its potential to act as an anti-diabetic agent. Finally, further research should investigate the potential of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% as a drug delivery system for other therapeutic compounds.
Méthodes De Synthèse
6-(4-BOC-Aminophenyl)nicotinic acid, 95% is synthesized from 4-bromo-3-chloro-5-hydroxy-2-nitrobenzene, which is then reacted with 4-bromo-2-chloro-6-hydroxy-3-nitrobenzene to form 4-bromo-3-chloro-6-hydroxy-2-nitrobenzoic acid. This acid is then reacted with 4-bromo-2-chloro-6-hydroxy-3-nitrobenzene to form 6-(4-BOC-aminophenyl)nicotinic acid, 95%.
Propriétés
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)14-9-6-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYCAJKDNLKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

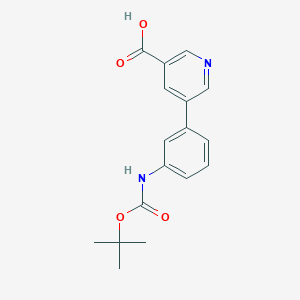
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
